3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
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Overview
Description
3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, benzo[d]thiazole, and trifluoromethylphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and azetidine intermediates. The key steps include:
Formation of 4-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.
Synthesis of azetidine-1-carboxamide: Azetidine can be synthesized via the cyclization of 3-chloropropionamide with a base such as sodium hydride.
Coupling reaction: The final step involves coupling the 4-methylbenzo[d]thiazole intermediate with the azetidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole structures.
Azetidine derivatives: Compounds featuring the azetidine ring.
Trifluoromethylphenyl compounds: Compounds containing the trifluoromethylphenyl group.
Uniqueness
3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-11-5-4-8-15-16(11)24-18(28-15)27-12-9-25(10-12)17(26)23-14-7-3-2-6-13(14)19(20,21)22/h2-8,12H,9-10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYBMPLWIOEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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